Octahydro-1-benzofuran-5-amine
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Overview
Description
Octahydro-1-benzofuran-5-amine is a heterocyclic organic compound with the molecular formula C8H15NO It is characterized by a benzofuran ring structure that is fully saturated, meaning all the carbon-carbon bonds are single bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1-benzofuran-5-amine typically involves the hydrogenation of benzofuran derivatives. One common method is the catalytic hydrogenation of benzofuran in the presence of ammonia, which introduces the amine group at the 5-position. The reaction is usually carried out under high pressure and temperature conditions using a palladium or platinum catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent pressure and temperature. The use of robust catalysts and efficient separation techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form fully saturated amines. This is typically achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalyst
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products:
Oxidation: Oxidized benzofuran derivatives
Reduction: Fully saturated amines
Substitution: Substituted benzofuran amines
Scientific Research Applications
Octahydro-1-benzofuran-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which octahydro-1-benzofuran-5-amine exerts its effects is primarily through its interaction with biological targets. The amine group allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors. This can lead to the modulation of biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Benzofuran: Unlike octahydro-1-benzofuran-5-amine, benzofuran has an unsaturated ring structure and lacks the amine group.
Tetrahydrobenzofuran: This compound is partially saturated and does not have the same level of hydrogenation as this compound.
Benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to its fully saturated ring structure and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-2-8-6(5-7)3-4-10-8/h6-8H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWZKMSEVNNCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCO2)CC1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558817-25-6 |
Source
|
Record name | octahydro-1-benzofuran-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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